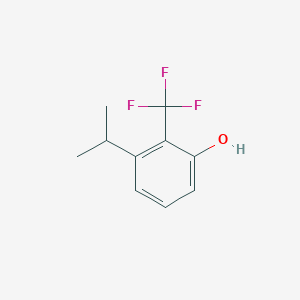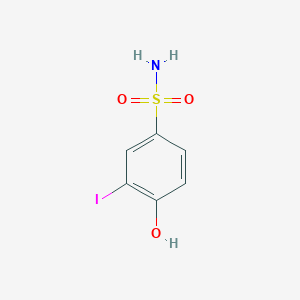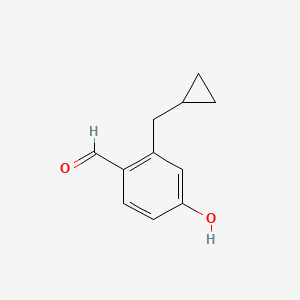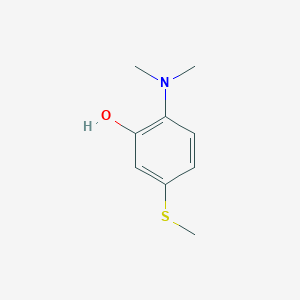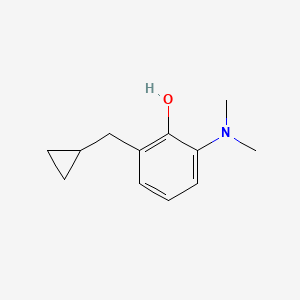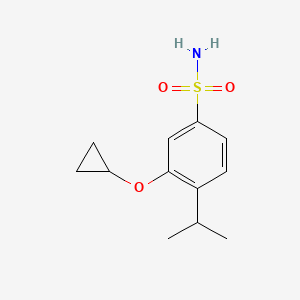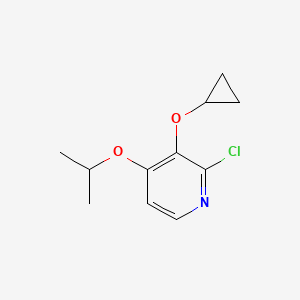
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine is a heterocyclic compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable pyridine derivative with cyclopropyl and isopropyl alcohols in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes chlorination, followed by etherification reactions to introduce the cyclopropoxy and isopropoxy groups. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Coupling Reactions: Palladium-based catalysts.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and coupled products with various functional groups.
Applications De Recherche Scientifique
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its use in the development of pesticides and herbicides.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropoxy and isopropoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
2-Chloropyridine: A simpler derivative with only a chloro substituent.
3-Cyclopropoxypyridine: Lacks the isopropoxy group.
4-Isopropoxypyridine: Lacks the cyclopropoxy group.
Uniqueness: 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-chloro-3-cyclopropyloxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
IHCDSBKOUANPOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=NC=C1)Cl)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


